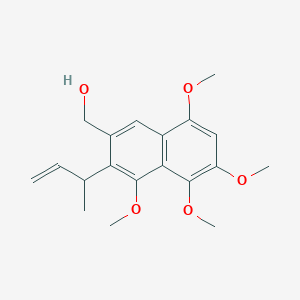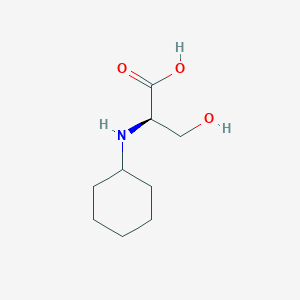
D-Serine, N-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Serine, N-cyclohexyl-: is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. D-serine acts as a co-agonist of the N-methyl-D-aspartate receptor, which is involved in neurotransmission and synaptic plasticity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the use of a protection-deprotection strategy, where the amino group is first protected, then the cyclohexyl group is introduced, and finally, the protecting group is removed .
Industrial Production Methods: the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the formation of impurities .
Análisis De Reacciones Químicas
Types of Reactions: D-Serine, N-cyclohexyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-Serine, N-cyclohexyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its role in neurotransmission and its potential therapeutic applications. It is particularly of interest in the study of neurodegenerative diseases and psychiatric disorders .
Medicine: In medicine, D-Serine, N-cyclohexyl- is being investigated for its potential use in treating conditions such as schizophrenia and depression. Its ability to modulate neurotransmitter receptors makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its unique properties can be leveraged to create innovative solutions in various applications .
Mecanismo De Acción
D-Serine, N-cyclohexyl- exerts its effects by acting as a co-agonist of the N-methyl-D-aspartate receptor. This receptor is involved in synaptic plasticity and neurotransmission, and its activation requires the binding of both glutamate and a co-agonist like D-serine . The compound modulates the receptor’s activity, influencing various neural processes and pathways .
Comparación Con Compuestos Similares
D-Serine: The parent compound, which also acts as a co-agonist of the N-methyl-D-aspartate receptor.
L-Serine: The L-enantiomer of serine, which plays a more general role in protein synthesis and metabolism.
Uniqueness: D-Serine, N-cyclohexyl- is unique due to the presence of the cyclohexyl group, which may confer different chemical and biological properties compared to its parent compound and other analogs. This structural modification can influence its interactions with receptors and enzymes, potentially leading to novel applications and effects .
Propiedades
Número CAS |
915405-06-0 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(2R)-2-(cyclohexylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H17NO3/c11-6-8(9(12)13)10-7-4-2-1-3-5-7/h7-8,10-11H,1-6H2,(H,12,13)/t8-/m1/s1 |
Clave InChI |
KSKBNEPTTKVOSD-MRVPVSSYSA-N |
SMILES isomérico |
C1CCC(CC1)N[C@H](CO)C(=O)O |
SMILES canónico |
C1CCC(CC1)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid](/img/structure/B14202139.png)

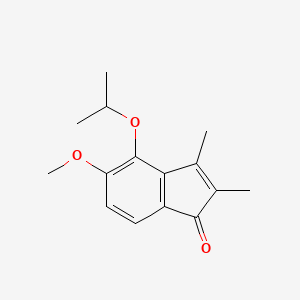
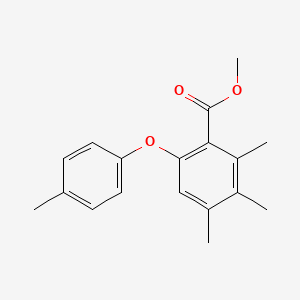
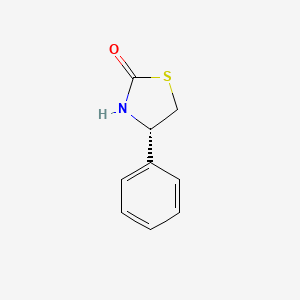
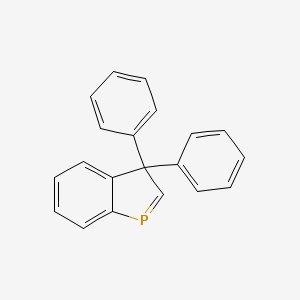
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
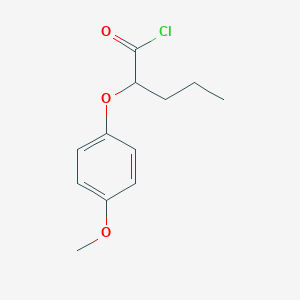
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
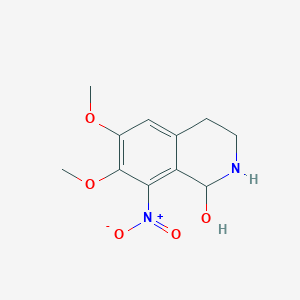
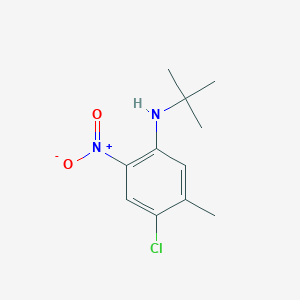
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
